(4-Bromoquinolin-2-yl)methanol
Description
(4-Bromoquinolin-2-yl)methanol is a chemical compound belonging to the quinoline family, characterized by a bromine atom at the 4th position and a hydroxymethyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
(4-bromoquinolin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-5-7(6-13)12-10-4-2-1-3-8(9)10/h1-5,13H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYSDWDMNIDWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromoquinolin-2-yl)methanol typically involves the bromination of quinoline followed by hydroxymethylation. One common method includes the electrophotocatalytic hydroxymethylation of azaarenes with methanol . This process involves the use of a photocatalyst and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production methods for (4-Bromoquinolin-2-yl)methanol often involve large-scale bromination and hydroxymethylation reactions under controlled conditions. The use of transition metal catalysts and green reaction protocols are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: (4-Bromoquinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-2-carboxylic acid derivatives.
Reduction: Formation of quinoline-2-ylmethanol.
Substitution: Nucleophilic substitution reactions at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-ylmethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
(4-Bromoquinolin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Bromoquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- (3-Bromoquinolin-2-yl)methanol
- (8-Bromoquinolin-4-yl)methanol
- Quinolin-2-ylmethanol
Comparison: (4-Bromoquinolin-2-yl)methanol is unique due to the specific positioning of the bromine and hydroxymethyl groups, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Biological Activity
(4-Bromoquinolin-2-yl)methanol is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. The unique structural features of this compound, specifically the presence of a bromine atom and a hydroxymethyl group, allow it to interact with various biological targets, making it a potential candidate for drug development.
Chemical Structure
The molecular formula of (4-Bromoquinolin-2-yl)methanol is C₉H₈BrN₁O, characterized by:
- A quinoline ring structure,
- A bromine atom at the 4-position,
- A hydroxymethyl group (-CH₂OH) at the 2-position.
The biological activity of (4-Bromoquinolin-2-yl)methanol is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with biological macromolecules, such as enzymes and receptors. These interactions can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that (4-Bromoquinolin-2-yl)methanol exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These findings suggest that the compound could be developed into an antimicrobial agent for treating infections caused by resistant strains.
Antiviral Activity
In studies focusing on antiviral properties, (4-Bromoquinolin-2-yl)methanol has demonstrated potential against influenza viruses. It was shown to inhibit viral replication through interaction with the viral RNA polymerase complex.
Case Study: Influenza Virus Inhibition
A study found that derivatives of quinoline compounds, including (4-Bromoquinolin-2-yl)methanol, exhibited an EC₅₀ value of approximately 22.94 µM against H1N1 influenza virus in cytopathic effect assays, indicating moderate antiviral activity .
Anticancer Potential
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These results highlight its potential as a lead compound for developing new anticancer therapies.
Molecular Docking Studies
Molecular docking analyses have been conducted to predict the binding affinity of (4-Bromoquinolin-2-yl)methanol with various biological targets. The docking studies indicate strong interactions with key enzymes involved in metabolic pathways, suggesting possible mechanisms for its observed biological activities.
Key Findings from Docking Studies:
- Binding affinity scores were consistently below -7 kcal/mol for several target proteins.
- The compound forms stable complexes through hydrogen bonding and π-π stacking interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
